![molecular formula C18H14O2S B12858032 5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12858032.png)
5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is an organic compound that features a thiophene ring substituted with a benzyloxyphenyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of 4-(benzyloxy)benzaldehyde.
Thiophene Ring Formation: The next step involves the formation of the thiophene ring. This can be done by reacting the benzyloxyphenyl intermediate with a thiophene precursor under conditions that promote cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
Oxidation: 5-[4-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid.
Reduction: 5-[4-(Benzyloxy)phenyl]-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Research: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access.
Molecular Targets and Pathways: The compound may interact with various molecular targets, including proteins and nucleic acids, affecting cellular pathways such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)benzaldehyde: Similar structure but lacks the thiophene ring.
5-(4-Benzyloxyphenyl)-1,3,4-oxadiazole-2-thione: Contains a different heterocyclic ring but shares the benzyloxyphenyl group.
2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole: Contains a benzothiazole ring instead of a thiophene ring.
Uniqueness
5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is unique due to the presence of both the thiophene ring and the benzyloxyphenyl group, which confer distinct electronic and steric properties. These features make it particularly valuable in the design of novel compounds with specific biological and material properties .
Propriétés
Formule moléculaire |
C18H14O2S |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
5-(4-phenylmethoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C18H14O2S/c19-12-17-10-11-18(21-17)15-6-8-16(9-7-15)20-13-14-4-2-1-3-5-14/h1-12H,13H2 |
Clé InChI |
BHBBSMYWKGYFHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(S3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


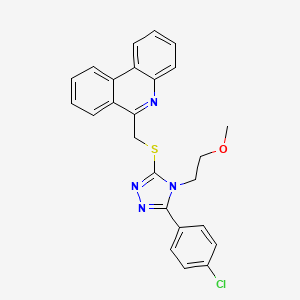
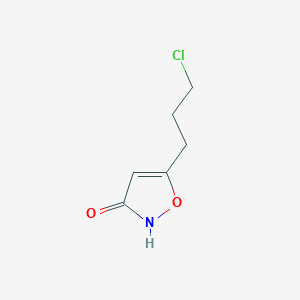
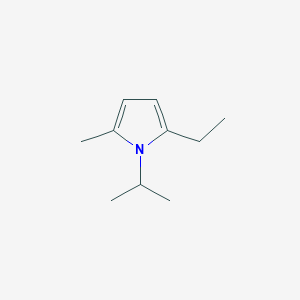
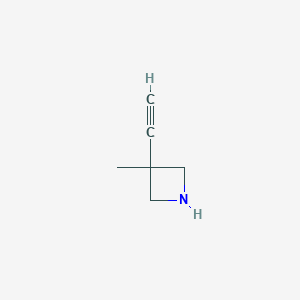


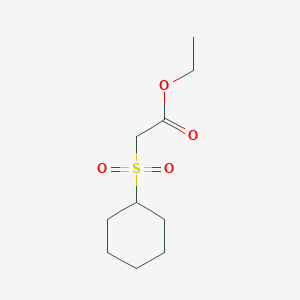
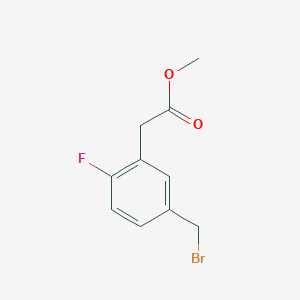

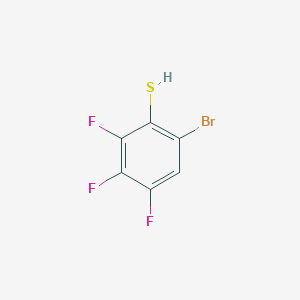


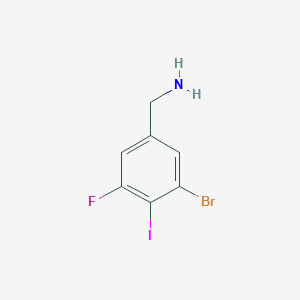
![(2'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858015.png)
